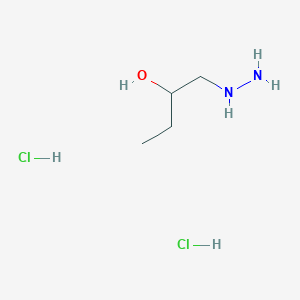

1-Hydrazinylbutan-2-ol dihydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1-hydrazinylbutan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-2-4(7)3-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCPTVGQGVLXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hydrazinylbutan 2 Ol Dihydrochloride

Retrosynthetic Analysis of the 1-Hydrazinylbutan-2-ol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. deanfrancispress.comamazonaws.comresearchgate.net For the 1-hydrazinylbutan-2-ol framework, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Two logical retrosynthetic pathways are:

C-N Bond Disconnection: This is the most straightforward approach. Disconnecting the C1-N bond identifies a C4 alcohol synthon with an electrophilic center at C1 and a hydrazine (B178648) nucleophile. The synthetic equivalent for this would be the reaction of hydrazine with a suitable precursor like 1,2-epoxybutane (B156178) (butene oxide) or a 1-halo-butan-2-ol.

C-C Bond Disconnection: A disconnection of the C2-C3 bond suggests an aldol-type reaction. This pathway would involve a two-carbon aldehyde equivalent and a two-carbon synthon containing the hydrazinyl group. This approach is generally more complex for this specific target.

A third strategy involves functional group interconversion (FGI), where the alcohol or hydrazine moiety is derived from another functional group, such as a ketone or an amine, late in the synthesis. youtube.com The most common and practical approach, however, remains the formation of the C-N bond via nucleophilic attack by hydrazine.

Table 1: Retrosynthetic Disconnections for 1-Hydrazinylbutan-2-ol

| Disconnection Strategy | Bond Cleaved | Precursor Synthons | Corresponding Reagents |

|---|---|---|---|

| C-N Bond Opening | C1-N | Electrophilic C4 alcohol + Nucleophilic hydrazine | 1,2-Epoxybutane + Hydrazine |

| C-C Bond Cleavage | C2-C3 | C2 aldehyde + C2 hydrazinyl anion | Acetaldehyde + Hydrazinylmethanide derivative |

Classical Synthetic Routes to Hydrazinyl Alcohol Compounds

Classical methods for synthesizing hydrazinyl alcohols primarily rely on the nucleophilic character of hydrazine. researchgate.net These routes are well-established and often provide good yields for structurally simple targets.

The most prevalent classical method is the ring-opening of epoxides . researchgate.net In this approach, 1,2-epoxybutane is treated with hydrazine hydrate. The hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction typically yields a mixture of two isomers: 1-hydrazinylbutan-2-ol and 2-hydrazinylbutan-1-ol. The regioselectivity can be influenced by the reaction conditions (e.g., pH), but separation of the desired product is often necessary.

Another classical route involves the nucleophilic substitution of a leaving group. A substrate such as 1-bromo- or 1-chlorobutan-2-ol (B167632) can be reacted with an excess of hydrazine. The hydrazine displaces the halide to form the target 1-hydrazinylbutan-2-ol. Using a large excess of hydrazine is crucial to minimize the formation of undesired bis-alkylated products.

Finally, the synthesized 1-hydrazinylbutan-2-ol free base is converted to its more stable dihydrochloride (B599025) salt by treatment with two equivalents of hydrochloric acid in a suitable solvent like ethanol (B145695) or isopropanol.

Modern Catalytic Approaches in Hydrazine Synthesis

Modern synthetic chemistry has introduced catalytic methods that offer improved efficiency, selectivity, and sustainability compared to classical routes. researchgate.net For hydrazine synthesis, these often involve transition metal catalysts. google.comnih.gov

One relevant approach is the dehydrogenative coupling of alcohols and hydrazine , often catalyzed by ruthenium pincer complexes. elsevierpure.comchemistryviews.org This method can directly form azines from alcohols and hydrazine hydrate, which can then be selectively reduced to the corresponding hydrazine. elsevierpure.com For the synthesis of 1-hydrazinylbutan-2-ol, this would be a multi-step process: first, the catalytic reaction of butan-1,2-diol with hydrazine to form an intermediate, followed by a reduction step.

Catalytic transfer hydrogenation is another powerful technique where hydrazine itself can serve as the hydrogen donor for reducing various functional groups. researchgate.net While typically used for reductions, related catalytic systems can be adapted for C-N bond formation. Nickel-catalyzed N-N cross-coupling reactions have also been developed, though these are more commonly used for creating more complex, substituted hydrazines. organic-chemistry.org

Enantioselective Synthesis of 1-Hydrazinylbutan-2-ol Dihydrochloride

Since 1-hydrazinylbutan-2-ol contains a stereocenter at the C2 position, controlling its stereochemistry is a significant objective in modern synthesis. Enantioselective methods aim to produce a single enantiomer (either (R) or (S)) of the molecule.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

A potential strategy for 1-hydrazinylbutan-2-ol involves using a chiral hydrazine derivative, such as SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) or RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). wikipedia.org This chiral hydrazine can be reacted with an α,β-unsaturated aldehyde like crotonaldehyde. The resulting chiral hydrazone can then undergo a diastereoselective reduction of the C=C double bond, followed by reduction of the C=N bond and cleavage of the auxiliary to yield the chiral hydrazinyl alcohol.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis. An enantioselective method for synthesizing β-hydrazino alcohols has been developed using a combination of in-situ oxidation and asymmetric organocatalysis. nih.govorganic-chemistry.orgfigshare.com

This protocol would start with 1-butanol. An aerobic dual oxidation system, such as (bpy)CuBr−TEMPO−air, oxidizes the alcohol in situ to butanal. organic-chemistry.org A chiral organocatalyst, typically a proline derivative, then catalyzes the asymmetric α-amination of the aldehyde with a protected hydrazine, like N-Boc-hydrazine. nih.govresearchgate.net This step creates the C-N bond with high enantiocontrol. The resulting α-hydrazino aldehyde is then reduced in the same pot to the chiral β-hydrazino alcohol (N-Boc-1-hydrazinylbutan-2-ol). nih.govfigshare.com Subsequent removal of the Boc protecting group and salt formation would yield the final product. This method is noted for its operational simplicity and high enantioselectivity (up to 98% ee). nih.govorganic-chemistry.org

Transition metal catalysis, particularly with palladium or nickel complexes, can also be employed for asymmetric C-N bond formation, providing routes to chiral amines and their derivatives. nih.govrug.nlrsc.org

Biocatalytic Approaches for Stereocontrol

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. rsc.org For the synthesis of chiral amino alcohols, several biocatalytic strategies are available that can be adapted for hydrazinyl alcohols. rsc.org

One common biocatalytic method is the kinetic resolution of a racemic mixture. A racemic sample of 1-hydrazinylbutan-2-ol (or a protected derivative) could be treated with a hydrolase, such as a lipase, in the presence of an acylating agent. The enzyme would selectively acylate one enantiomer, allowing the unreacted enantiomer (the desired hydrazinyl alcohol) to be separated from the acylated one.

More advanced biocatalytic methods include the use of engineered enzymes. For instance, photoenzymatic catalysis using flavin-dependent 'ene'-reductases has been applied to the asymmetric synthesis of complex alcohols, demonstrating the potential for novel C-C and C-O bond formations under enzymatic control. nih.gov While direct hydrazination using enzymes like transaminases is less common, the principles of enzymatic catalysis offer a promising avenue for the green and highly selective synthesis of chiral 1-hydrazinylbutan-2-ol. rsc.orgrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Epoxybutane (Butene oxide) |

| 1-Hydrazinylbutan-2-ol |

| 2-Hydrazinylbutan-1-ol |

| 1-Bromo-butan-2-ol |

| 1-Chloro-butan-2-ol |

| Butan-1,2-diol |

| Crotonaldehyde |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) |

| (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) |

| 1-Butanol |

| Butanal |

| N-Boc-hydrazine |

| N-Boc-1-hydrazinylbutan-2-ol |

| Acetaldehyde |

| 1-Hydrazono-butan-2-one |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a valuable chemical intermediate, is an area where the application of green chemistry principles can significantly reduce environmental impact and improve process efficiency. Traditional synthetic routes often involve the use of hazardous reagents and volatile organic solvents, generating substantial waste. The adoption of greener alternatives is crucial for the sustainable production of this compound.

The elimination of organic solvents is a primary goal in green chemistry, as they are major contributors to chemical waste and environmental pollution. researchgate.net Solvent-free synthesis, or solid-state synthesis, offers a compelling alternative. researchgate.net Research into analogous reactions, such as the synthesis of pyrazole (B372694) derivatives, has demonstrated the feasibility and benefits of solvent-free approaches. For instance, the condensation of diketones with hydrazine has been successfully carried out without a solvent, resulting in high yields and simplified purification processes. researchgate.net

Another approach to reducing solvent use is the utilization of water as a reaction medium. Water is an environmentally benign, inexpensive, and non-flammable solvent. researchgate.net The synthesis of various nitrogen-containing heterocycles has been effectively demonstrated in aqueous media, often leading to enhanced reaction rates and selectivities. researchgate.net While specific studies on the solvent-free or aqueous synthesis of this compound are not extensively documented, these analogous systems provide a strong precedent for future research and development in this area.

Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis

| Feature | Conventional Organic Solvents | Green Alternatives (e.g., Water, Supercritical Fluids) |

| Environmental Impact | Often toxic, volatile, and contribute to air pollution. | Generally non-toxic and have a lower environmental footprint. |

| Safety | Can be flammable and pose health risks. | Typically safer to handle. |

| Cost | Can be expensive to purchase and dispose of. | Often more cost-effective. |

| Process Efficiency | May require complex purification steps. | Can simplify product isolation and reduce waste. |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.orgprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. rsc.org

For the synthesis of this compound, maximizing atom economy would involve choosing reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product. Addition and rearrangement reactions are typically highly atom-economical, often achieving 100% atom economy in theory. scranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. nih.gov

A hypothetical, highly atom-economical synthesis of 1-Hydrazinylbutan-2-ol could involve the direct addition of hydrazine to 1,2-epoxybutane. This reaction, in principle, would have a 100% atom economy as all atoms of the reactants are incorporated into the final product. The subsequent formation of the dihydrochloride salt would also be an addition reaction.

Table 2: Theoretical Atom Economy of a Hypothetical Synthesis

| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |

| 1,2-Epoxybutane + Hydrazine | 72.11 + 32.05 = 104.16 | 1-Hydrazinylbutan-2-ol | 104.15 | ~100% |

Catalysts play a pivotal role in modern chemical synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and often with improved atom economy. The development of sustainable catalysts is a key area of green chemistry research. nih.gov Sustainable catalysts are typically characterized by their high activity, selectivity, stability, and recyclability. They should also be composed of abundant, non-toxic materials.

In the context of synthesizing hydrazinyl alcohols, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, thus minimizing waste and reducing costs. sci-hub.se For instance, supported platinum catalysts have been shown to be effective in the synthesis of secondary amines from alcohols and hydrazine. sci-hub.se These catalysts facilitate a one-pot reaction that proceeds through sequential dehydrogenation, condensation, and reduction steps, offering a green and efficient route to amine synthesis. sci-hub.se

Recent advancements have also seen the development of nanocomposite catalysts, such as barium oxide-chitosan, for the synthesis of nitrogen-containing heterocycles. nih.gov These catalysts have demonstrated high efficiency under gentle reaction conditions and are considered environmentally friendly. nih.gov While the direct application of these specific catalysts to the synthesis of this compound has not been reported, they represent a promising avenue for the development of sustainable catalytic systems for this and related compounds. The use of aerobic oxidation in conjunction with organocatalysis for the enantioselective synthesis of β-hydrazino alcohols also highlights a move towards more sustainable and atom-economical processes. organic-chemistry.orgacs.org

Table 3: Comparison of Catalyst Types

| Catalyst Type | Advantages | Disadvantages | Relevance to Green Chemistry |

| Homogeneous Catalysts | High activity and selectivity. | Difficult to separate from the product, leading to potential contamination and catalyst loss. | Can be designed for high efficiency but separation challenges can increase waste. |

| Heterogeneous Catalysts | Easily separated and recycled. | May have lower activity or selectivity compared to homogeneous counterparts. | Highly aligned with green principles due to ease of recovery and reuse, minimizing waste. sci-hub.se |

| Biocatalysts (Enzymes) | Highly selective, operate under mild conditions. | Can be sensitive to reaction conditions and may have limited substrate scope. | Represents a very green approach, utilizing renewable resources and operating in environmentally benign conditions. |

| Organocatalysts | Metal-free, often less toxic. | May require higher catalyst loading. | A growing area in green chemistry, avoiding the use of potentially toxic heavy metals. organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 1 Hydrazinylbutan 2 Ol Dihydrochloride

Reactivity of the Primary Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and serves as the primary center for a variety of chemical transformations.

Nucleophilic Characteristics of Hydrazines

Hydrazine and its derivatives are powerful nucleophiles, often more so than corresponding amines like ammonia (B1221849). stackexchange.com This enhanced nucleophilicity is attributed to the "alpha effect," a phenomenon where an atom with a lone pair of electrons adjacent to the nucleophilic center increases reactivity. stackexchange.com In the hydrazine moiety, the two adjacent nitrogen atoms, each with a lone pair, destabilize the ground state through lone pair-lone pair repulsion, thereby increasing the energy of the highest occupied molecular orbital (HOMO) and making the molecule more reactive toward electrophiles. stackexchange.com

Both nitrogen atoms in a hydrazine can be considered nucleophilic, but the terminal, unsubstituted amino-type nitrogen is generally more reactive and sterically accessible. jocpr.comnaturalspublishing.com The carbon atom in the resulting hydrazone group can exhibit both nucleophilic and electrophilic character. jocpr.comnaturalspublishing.com

Table 1: Comparison of Nucleophilicity Parameters

| Nucleophile | N Parameter (in H₂O) | N Parameter (in MeCN) |

|---|---|---|

| **Hydrazine (H₂NNH₂) ** | 13.46 | 16.45 |

| Ammonia (NH₃) | 9.48 | 11.39 |

Data sourced from Mayr nucleophilicity parameters, where a larger N value indicates greater nucleophilicity. stackexchange.com

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of primary hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically straightforward, high-yielding, and can be performed under acidic conditions. researchgate.netresearchgate.net The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. fiveable.me

This reaction is fundamental in synthetic chemistry and is the first step in the Wolff-Kishner reduction, which converts carbonyls into alkanes. organic-chemistry.org

Table 2: Examples of Hydrazine Condensation Reactions

| Carbonyl Compound | Hydrazine Source | Product Type | Typical Conditions |

|---|---|---|---|

| Aldehyd (R-CHO) | Hydrazine Hydrate | Aldehyde Hydrazone | Acid catalyst (e.g., acetic acid), alcoholic solvent researchgate.netresearchgate.net |

| Ketone (R-CO-R') | Hydrazine Hydrate | Ketone Hydrazone | Acid catalyst, room temperature or gentle heating researchgate.net |

| Aromatic Ketone | Phenylhydrazine | Phenylhydrazone | HMPA, Trichlorosilane (B8805176), DCM solvent acs.org |

This table presents generalized reactions for hydrazines.

Reductive Amination Pathways

Reductive amination, or more specifically, reductive hydrazination, is a powerful method for forming N-alkylated hydrazines. This process involves the initial formation of a hydrazone via condensation with a carbonyl compound, which is then reduced in situ to the corresponding substituted hydrazine. nih.gov

Several methodologies exist for this transformation. One approach utilizes imine reductases (IREDs) for an enzymatic process that can selectively reduce the hydrazone intermediate. nih.gov Another method employs trichlorosilane (HSiCl₃) in the presence of a Lewis base promoter, which facilitates the direct reductive hydrazination of various ketones and aldehydes with good to high yields. acs.org Furthermore, nickel-catalyzed systems have been developed that use hydrazine itself as both the nitrogen source and the hydrogen source for the reduction, offering a cost-effective and robust route to primary amines from carbonyls. rsc.org

Condensation: Carbonyl + Hydrazine ⇌ Hydrazone + H₂O

Reduction: Hydrazone + Reducing Agent → Substituted Hydrazine

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol group (-CH(OH)-) in 1-Hydrazinylbutan-2-ol provides a second site for chemical modification, primarily through oxidation, reduction, esterification, and etherification. Under normal conditions, the alcoholic -OH group is unreactive towards hydrazine. researchgate.net

Oxidation and Reduction Transformations

Oxidation: Secondary alcohols can be readily oxidized to form ketones. rutgers.edulibretexts.org This transformation requires the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group), which is the case for 1-Hydrazinylbutan-2-ol. youtube.com A variety of oxidizing agents can accomplish this conversion. Strong oxidizing agents like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or sodium dichromate in sulfuric acid, known as the Jones reagent) are effective. rutgers.edulibretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) can also be used and are often preferred to avoid side reactions. libretexts.org

Reduction: The reduction of a secondary alcohol functional group is not a direct process. The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion unfavorable. rutgers.edu To reduce the alcohol to an alkane, it is typically first converted into a better leaving group, such as a tosylate ester. This is followed by reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). quora.com

Table 3: Common Reagents for Transformations of Secondary Alcohols

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Chromic Acid (H₂CrO₄) / Jones Reagent | Ketone |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Oxidation | Sodium Hypochlorite (NaOCl) / TEMPO | Ketone |

| Reduction (via Tosylate) | 1. Tosyl chloride, pyridine (B92270) 2. LiAlH₄ | Alkane |

This table presents generalized reactions for secondary alcohols. quora.comnumberanalytics.comorganic-chemistry.org

Esterification and Etherification Reactions

Esterification: Secondary alcohols react with carboxylic acids to form esters in a process known as Fischer esterification. This reaction is an equilibrium process and is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemguide.co.ukbritannica.com To drive the reaction towards the ester product, water is often removed as it is formed. While effective for primary alcohols, yields for Fischer esterification with more sterically hindered secondary alcohols can be limited. tandfonline.comresearchgate.net Alternative methods, such as reacting the alcohol with a more reactive carboxylic acid derivative like an acid anhydride (B1165640) or acyl chloride, can provide higher yields. chemguide.co.uktandfonline.com

Etherification: Ethers can be synthesized from alcohols through several methods. The acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this works best for primary alcohols. masterorganicchemistry.com A more versatile method for forming both symmetrical and unsymmetrical ethers is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH, NaNH₂) to form a nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. britannica.comgoogle.com More recently, iron(III)-catalyzed methods have been developed for the direct dehydrative etherification of alcohols. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Hydrazinylbutan-2-ol dihydrochloride (B599025) |

| Acetic acid |

| Acid anhydride |

| Acyl chloride |

| Alkyl halide |

| Ammonia |

| Carbonyl |

| Carboxylic acid |

| Chromic acid |

| Chromium trioxide |

| Ethanol (B145695) |

| Ethyl ethanoate |

| Ethanoic acid |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazone |

| Hydrogen chloride |

| Ketone |

| Lithium aluminum hydride |

| Phenylhydrazine |

| Pyridinium chlorochromate (PCC) |

| Sodium dichromate |

| Sodium hypochlorite |

| Sulfuric acid |

| TEMPO (2,2,6,6-Tetrame-thylpiperidine-1-oxyl) |

| Tosyl chloride |

Intramolecular Cyclization Pathways

The proximate positioning of the hydrazinyl and hydroxyl groups in 1-Hydrazinylbutan-2-ol allows for a variety of potential intramolecular cyclization reactions, typically leading to the formation of five- or six-membered heterocyclic rings. These transformations are generally not spontaneous and require specific reaction conditions or prior functionalization of the molecule.

One plausible pathway involves the oxidation of the secondary alcohol at the C2 position to a ketone. The resulting intermediate, 1-hydrazinylbutan-2-one, contains both a nucleophilic hydrazine and an electrophilic carbonyl group. This sets the stage for a spontaneous intramolecular condensation reaction to form a five-membered dihydropyrazole ring. The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization.

Another potential route to a six-membered ring, specifically a substituted pyrazolidin-3-ol, could be envisioned. While less direct for this specific substrate, analogous reactions involving β-hydroxy hydrazones have been shown to undergo intramolecular cyclization. researchgate.net For 1-Hydrazinylbutan-2-ol, this might involve a reaction with a suitable carbonyl compound to form a hydrazone, followed by an intramolecular attack of the hydroxyl group onto the imine carbon under specific catalytic conditions. The feasibility and outcome of such cyclizations are highly dependent on factors like catalysts (acidic or basic) and reaction temperature. rsc.org

Table 1: Potential Intramolecular Cyclization Products of 1-Hydrazinylbutan-2-ol Derivatives

| Starting Derivative | Reagent/Condition | Major Heterocyclic Product | Ring Size |

| 1-Hydrazinylbutan-2-ol | 1. Oxidation (e.g., PCC) 2. Spontaneous | 5-Ethyl-4,5-dihydro-1H-pyrazole | 5-membered |

| 1-Hydrazinylbutan-2-ol | Reaction with PhCHO, then acid catalyst | Phenyl-substituted Tetrahydropyridazine (Hypothetical) | 6-membered |

| 1-Hydrazinylbutan-2-ol | Reaction with an α,β-unsaturated ketone | Substituted Pyrazolidine | 5-membered |

Interplay between Hydrazine and Alcohol Functionalities

The unique chemical character of 1-Hydrazinylbutan-2-ol arises from the interplay between the nucleophilic hydrazine moiety and the hydroxyl group. This interaction can lead to cooperative effects, enabling chelation and complex tandem reactions.

The presence of multiple heteroatoms with lone pairs of electrons (two nitrogen atoms and one oxygen atom) makes 1-Hydrazinylbutan-2-ol a potential chelating agent for various metal ions. Hydrazones, which can be readily formed from the hydrazine group, are well-documented ligands that can coordinate with metal ions in a tridentate fashion. nih.gov In the case of 1-Hydrazinylbutan-2-ol, the molecule could act as a bidentate or tridentate ligand.

As a bidentate ligand, it could coordinate to a metal center through the two nitrogen atoms of the hydrazine group, forming a stable five-membered chelate ring. Alternatively, participation of the hydroxyl group's oxygen atom could lead to a larger, seven-membered chelate ring, or more complex coordination geometries depending on the metal ion's size and preferred coordination number. The formation of such metal complexes is supported by extensive literature on the coordination chemistry of hydrazides and related compounds. researchgate.netmdpi.com

Tandem, or cascade, reactions offer an efficient strategy for building molecular complexity in a single pot. The dual functionality of 1-Hydrazinylbutan-2-ol makes it an ideal substrate for such sequences. For example, a tandem reaction could be initiated by the reaction of the hydrazine group with an electrophile, which then triggers a subsequent reaction involving the alcohol.

One hypothetical sequence could involve the reaction with an α,β-unsaturated aldehyde. The hydrazine would first undergo a Michael addition to the double bond. The resulting intermediate could then undergo an intramolecular cyclization, where the hydroxyl group attacks the aldehyde carbonyl, forming a substituted heterocyclic system. Such tandem sequences, which combine multiple bond-forming events, are powerful tools in modern organic synthesis. nih.govmdpi.com

Acid-Base Chemistry and Salt Formation Dynamics

The compound is supplied as a dihydrochloride salt, which has profound implications for its stability, solubility, and reactivity. The acid-base properties are central to understanding its behavior in different chemical environments.

In the dihydrochloride form, both nitrogen atoms of the hydrazine group are protonated, existing as a hydrazinium (B103819) ion (-NH2-NH3+). This is analogous to the protonation observed in other amino alcohol salts. nih.gov The positive charges on the nitrogen atoms render the hydrazine group non-nucleophilic. The salt form enhances the compound's stability and water solubility but requires deprotonation to unmask the reactive nature of the hydrazine.

The stability of the salt is conferred by the strong ionic interaction between the protonated amine functions and the chloride counter-ions. Deprotonation can be achieved by treatment with a suitable base. core.ac.uknih.gov The first deprotonation would likely occur at the terminal -NH3+ group, which is typically more acidic than the internal substituted nitrogen.

Table 2: Predicted pKa Values and Protonation States in Aqueous Solution

| Group | Protonated Form | Deprotonated Form | Estimated pKa | Predominant form at pH 7 |

| Terminal Hydrazine N | R-NH-NH₃⁺ | R-NH-NH₂ | ~8.0 - 8.5 | R-NH-NH₃⁺ |

| Internal Hydrazine N | R-NH₂⁺-NH₂ | R-NH-NH₂ | ~6.5 - 7.0 | R-NH₂⁺-NH₂ |

| Alcohol | R-OH₂⁺ | R-OH | < 0 | R-OH |

Note: pKa values are estimates based on hydrazine and analogous structures. The exact values for 1-Hydrazinylbutan-2-ol are not experimentally documented in available literature.

The pH of the reaction medium is a critical parameter that dictates the reactivity of 1-Hydrazinylbutan-2-ol. The nucleophilicity of the hydrazine group is directly tied to its protonation state. nih.gov

Acidic Conditions (pH < 6): Under strongly acidic conditions, the hydrazine moiety is fully protonated and exists as the dicationic hydrazinium species. In this state, it is electrophilically deactivated and cannot act as a nucleophile. cdnsciencepub.com Reactions involving nucleophilic attack by the hydrazine, such as hydrazone formation, are completely inhibited.

Neutral to Mildly Basic Conditions (pH 7-9): As the pH increases, the terminal nitrogen is deprotonated, yielding the monocationic form. This species possesses a free primary amine (-NH2) group, which is nucleophilic. Many reactions of hydrazines, such as condensation with aldehydes and ketones, are optimally carried out in this pH range, where there is a sufficient concentration of the free base form to react. nih.gov

Strongly Basic Conditions (pH > 10): In highly basic media, both nitrogen atoms can be deprotonated, maximizing the nucleophilicity of the hydrazine. However, such conditions might promote unwanted side reactions, such as elimination or decomposition, particularly if the reaction is heated.

Advanced Spectroscopic and Crystallographic Studies of 1 Hydrazinylbutan 2 Ol Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Hydrazinylbutan-2-ol dihydrochloride (B599025). The protonated hydrazinyl group and the chiral center at the C2 position of the butanol backbone create a distinct and complex NMR spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for deciphering the intricate spin systems within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling networks. Key correlations would be expected between the methyl protons (C4-H₃) and the adjacent methylene (B1212753) protons (C3-H₂), and sequentially along the carbon backbone from C3-H₂ to C2-H and C1-H₂. This allows for the assignment of all protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbon-13 nuclei. It would definitively link each proton signal to its corresponding carbon atom, confirming the assignments made from the 1D spectra and COSY.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-Hydrazinylbutan-2-ol Dihydrochloride

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (-CH₂-NH₂NH₃²⁺) | ~3.2 - 3.5 | ~50 - 55 | C2 |

| C2 (-CH(OH)-) | ~3.8 - 4.1 | ~68 - 72 | C1, C3, C4 |

| C3 (-CH₂-) | ~1.5 - 1.7 | ~30 - 35 | C2, C4 |

| C4 (-CH₃) | ~0.9 - 1.1 | ~10 - 15 | C2, C3 |

Dynamic NMR for Conformational Analysis

The butane (B89635) backbone of the molecule is flexible, leading to various possible conformations (rotamers) around the C2-C3 bond. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into the rotational energy barriers and the relative populations of different conformers. Studies on similar molecules like 2-butanol (B46777) have shown that conformers can be identified and their relative energies determined through temperature-dependent Raman or NMR measurements. unige.chwolfram.com For this compound, the gauche and anti conformations would likely exhibit distinct NMR parameters, and their coalescence at higher temperatures could be used to calculate the energy barrier to rotation.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and tandem MS (MS/MS) elucidates its fragmentation pathways. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used. The primary ion observed would be the monocationic form [M+H]⁺, corresponding to the loss of one HCl molecule.

Key fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a significant [M+H-18]⁺ peak.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the protonated hydrazinyl group or the hydroxyl group. Cleavage between C1 and C2 would be a prominent pathway.

Loss of ammonia (B1221849)/hydrazine (B178648): Fragmentation of the hydrazinyl moiety itself.

Isotopic labeling, for instance by substituting the hydroxyl proton with deuterium (B1214612) (D), would help confirm these fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy is highly sensitive to the functional groups present and the nature of intermolecular interactions, particularly hydrogen bonding. In the solid-state spectrum of this compound, the presence of the protonated hydrazinium (B103819) (-NH₂NH₃²⁺) and hydroxyl (-OH) groups, along with the chloride counter-ions, creates a complex network of hydrogen bonds.

Table 2: Expected Key IR and Raman Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3500 (broad) | Involved in hydrogen bonding. |

| N-H Stretch | 2800 - 3200 (very broad) | Characteristic of ammonium/hydrazinium salts, broadened by strong H-bonding. |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching vibrations. |

| N-H Bend | ~1500 - 1650 | Bending vibrations of the hydrazinium group. |

| C-O Stretch | ~1050 - 1150 | Stretching of the secondary alcohol C-O bond. |

| N-N Stretch | ~960 - 990 | Characteristic stretching of the N₂H₅⁺ ion. scielo.org.zaresearchgate.net |

The broadness of the O-H and N-H stretching bands in the IR spectrum is a hallmark of extensive hydrogen bonding. scielo.org.za These interactions significantly influence the physical properties of the compound in the solid state.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which is chiral at the C2 position, crystallographic analysis would unambiguously assign it as either (R)- or (S)-1-Hydrazinylbutan-2-ol dihydrochloride, assuming a single enantiomer is crystallized.

Crystal Packing and Intermolecular Interactions

The crystal structure would reveal a complex three-dimensional lattice held together by a network of intermolecular forces. The primary interactions would be strong hydrogen bonds involving the hydrazinium and hydroxyl groups as donors and the chloride ions and oxygen/nitrogen atoms as acceptors (e.g., O-H···Cl, N-H···Cl, N-H···O). scielo.org.za These interactions dictate the packing of the molecules in the unit cell and are fundamental to the stability and physical properties of the crystalline solid. The analysis would detail the geometry of these hydrogen bonds, providing a complete picture of the supramolecular architecture.

Disorder and Polymorphism Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the crystalline disorder and polymorphism of this compound. While the phenomenon of polymorphism is well-documented in related hydrazine derivatives, such as hydrazine sulfate (B86663) and various bis-hydrazones, dedicated research into the different crystalline forms or structural disorders of this compound has not been published.

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Factors such as solvent choice during crystallization and temperature can influence the formation of specific polymorphs. Studies on other flexible hydrazine derivatives have identified both packing polymorphism, where molecules adopt different arrangements, and conformational polymorphism, where the molecules themselves have different shapes in the crystal.

However, no such findings have been reported for this compound. Searches for its crystal structure in publicly accessible databases did not yield any entries, which is a prerequisite for analyzing potential disorder or identifying different polymorphic forms. Consequently, there are no crystallographic data, such as unit cell parameters or space group information, to form the basis of a comparative study.

Similarly, advanced spectroscopic investigations aimed at identifying and characterizing polymorphism or disorder in solid-state this compound are not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Theoretical and Computational Chemistry on 1 Hydrazinylbutan 2 Ol Dihydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-Hydrazinylbutan-2-ol dihydrochloride (B599025), these calculations can elucidate the distribution of electrons, predict sites of reactivity, and describe the nature of chemical bonds. Due to the presence of both hydroxyl and hydrazinyl functional groups, as well as the protonation of the hydrazinyl moiety in the dihydrochloride form, the electronic structure is particularly complex and influential in its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For 1-Hydrazinylbutan-2-ol, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms of the hydrazinyl group and the oxygen atom of the hydroxyl group, indicating these are the primary sites for nucleophilic attack. However, in the dihydrochloride form, the protonation of the hydrazinyl group significantly lowers the energy of these orbitals, reducing the molecule's nucleophilicity. The LUMO, conversely, would be distributed across the molecule, with significant contributions from the antibonding orbitals associated with the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

| Orbital | Calculated Energy (eV) * | Primary Atomic Contributions |

| HOMO | -8.2 | Oxygen (hydroxyl), Nitrogen (hydrazinyl) |

| LUMO | 2.5 | Carbon-Nitrogen, Carbon-Oxygen antibonding orbitals |

| HOMO-LUMO Gap | 10.7 | - |

Note: These values are illustrative and based on typical calculations for similar protonated amino alcohols.

Reaction Coordinate Mapping and Transition State Characterization

Reaction coordinate mapping allows for the exploration of the potential energy surface along a specific reaction pathway. This is crucial for identifying transition states, which are the energy maxima along the reaction coordinate, and for calculating the activation energy of a reaction. For 1-Hydrazinylbutan-2-ol dihydrochloride, this could be applied to understand mechanisms of potential reactions, such as nucleophilic substitution or elimination.

For instance, a computational study could map the reaction coordinate for the deprotonation of the hydroxyl group or the hydrazinium (B103819) ion. By characterizing the transition state for these processes, the relative ease of these reactions can be predicted. The presence of the positively charged hydrazinium group is expected to influence the acidity of the hydroxyl proton, a hypothesis that can be quantified through transition state analysis.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Understanding the relative energies and populations of these conformers is essential for a complete picture of the molecule's properties.

Energy Minimization and Potential Energy Surface Exploration

Molecular mechanics methods can be employed to perform a systematic search of the conformational space of this compound. The rotation around the C-C, C-N, and C-O single bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Energy minimization calculations would likely reveal that staggered conformations are favored over eclipsed ones to minimize steric hindrance. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the hydrazinyl moiety could play a significant role in stabilizing certain conformers in the non-protonated form. In the dihydrochloride salt, electrostatic interactions between the chloride ions and the protonated hydrazinyl group will be a dominant factor in determining the preferred conformations.

| Dihedral Angle | Relative Energy (kcal/mol) * | Description |

| O-C-C-N (gauche) | 0.0 | Most stable conformer, potential for intramolecular interactions. |

| O-C-C-N (anti) | 1.2 | Higher energy due to less favorable electrostatic interactions. |

| H-O-C-C (trans) | 0.0 | Lowest energy for the hydroxyl proton orientation. |

Note: These are hypothetical energy values to illustrate conformational preferences.

Solvent Effects on Conformation and Reactivity

The surrounding solvent environment can have a profound impact on the conformational preferences and reactivity of this compound. Molecular dynamics simulations in an explicit solvent, such as water, can provide a dynamic picture of these interactions.

In a polar protic solvent like water, the solvent molecules will form hydrogen bonds with the hydroxyl group and the hydrazinium moiety. This solvation will stabilize the charged species and can influence the equilibrium between different conformers. For example, conformations that allow for more extensive hydrogen bonding with the solvent may become more populated. Solvent molecules can also act as proton shuttles, potentially lowering the activation energy for proton transfer reactions.

Docking and Molecular Modeling Studies (Focusing on non-biological interactions, e.g., with catalysts or materials)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design, it is also a valuable tool for understanding interactions with non-biological materials such as catalysts or the surfaces of materials.

For this compound, docking studies could be used to investigate its potential as a ligand for metal catalysts. The hydroxyl and hydrazinyl groups can act as coordination sites for metal ions. Docking simulations could predict the binding geometry and affinity of the molecule to different metal centers, providing insights into its potential catalytic applications.

Similarly, its interaction with material surfaces, such as silica (B1680970) or metal oxides, could be modeled. These studies would be relevant for applications in areas like surface modification or as a component in composite materials. The simulations would reveal the key intermolecular forces, such as hydrogen bonds and electrostatic interactions, that govern the binding to the surface.

| Interaction Partner | Predicted Binding Energy (kcal/mol) * | Key Interactions |

| Lewis acidic metal center (e.g., Zn2+) | -15.2 | Coordination via oxygen and nitrogen lone pairs. |

| Silica surface | -8.5 | Hydrogen bonding between hydroxyl/hydrazinium groups and surface silanol (B1196071) groups. |

| Graphene sheet | -4.1 | Van der Waals and electrostatic interactions. |

Note: These binding energies are illustrative and would depend on the specific force field and docking algorithm used.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A comprehensive analysis of a chemical compound like this compound involves not only its synthesis and experimental characterization but also a deep dive into its electronic and structural properties through computational modeling. The synergy between theoretical predictions and experimental data is crucial for validating molecular structures and understanding spectroscopic behavior. Computational methods, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for predicting various spectroscopic parameters. mdpi.com This section outlines the theoretical framework for such predictions and the importance of their comparison with experimental results, although specific studies on this compound are not prevalent in the current body of scientific literature.

Theoretical Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for a molecule like this compound would typically begin with the optimization of its molecular geometry using computational chemistry software. Methods like the B3LYP functional with a suitable basis set, such as 6-311G(d,p), are commonly employed for this purpose. nih.gov Once the optimized ground-state geometry is obtained, further calculations can be performed to predict various spectroscopic data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com This method has been shown to provide results that are in good agreement with experimental values for a wide range of organic molecules. mdpi.com The theoretical chemical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), to allow for a direct comparison with experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with the absorption bands observed in an experimental IR spectrum. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range can be predicted using methods like Time-Dependent DFT (TD-DFT). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) observed experimentally. The solvent effects can also be incorporated into these models to provide a more accurate prediction of the spectra in solution. nih.gov

Comparison with Experimental Data

The primary goal of predicting spectroscopic parameters is to compare them with experimentally obtained data. This comparison serves several key purposes:

Structural Verification: A good correlation between the predicted and experimental spectra provides strong evidence for the proposed molecular structure. Discrepancies may suggest a different isomer, tautomer, or conformation of the molecule. For instance, in studies of azo dyes, the comparison of predicted and experimental ¹H NMR chemical shifts helped in identifying the prevalent tautomeric form (hydrazo tautomer) in solution. nih.gov

Spectral Assignment: Theoretical calculations can aid in the assignment of complex experimental spectra. For example, calculated vibrational frequencies can be used to assign specific absorption bands in an IR spectrum to particular molecular vibrations.

Understanding Molecular Properties: The computational models provide insights into the electronic structure of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comnih.gov The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic absorption properties. nih.gov

While the specific research findings for this compound are not available to populate detailed data tables, the following tables illustrate how such a comparative analysis would be presented.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound.

| Proton Assignment | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| H-1 | Data not available | Data not available |

| H-2 | Data not available | Data not available |

| H-3 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| OH | Data not available | Data not available |

| NH₂ | Data not available | Data not available |

| NH | Data not available | Data not available |

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| C-1 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

Table 3: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Data not available | Data not available |

| N-H stretch | Data not available | Data not available |

| C-H stretch | Data not available | Data not available |

| C-O stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

Applications of 1 Hydrazinylbutan 2 Ol Dihydrochloride in Advanced Organic Synthesis

Prospective Role as a Chiral Building Block in Multistep Synthesis

The inherent chirality of 1-Hydrazinylbutan-2-ol Dihydrochloride (B599025), stemming from the stereocenter at the second carbon position, marks it as a promising candidate for use as a chiral building block. Such molecules are fundamental in the construction of complex, stereochemically defined target molecules, which are often of significant interest in medicinal chemistry and materials science.

Hypothetical Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of 1-Hydrazinylbutan-2-ol, possessing both a nucleophilic hydrazine (B178648) moiety and a hydroxyl group, suggests its utility in the synthesis of various heterocyclic compounds. Hydrazine derivatives are well-known precursors to a multitude of nitrogen-containing ring systems. For instance, condensation reactions of the hydrazine group with dicarbonyl compounds could theoretically lead to the formation of pyrazoles or pyridazines. Subsequent intramolecular reactions involving the hydroxyl group could then facilitate the construction of more complex, fused heterocyclic systems. The chirality of the starting material would be expected to influence the stereochemical outcome of these transformations, providing a route to enantiomerically enriched or pure heterocyclic products.

Theoretical Construction of Stereodefined Molecular Scaffolds

Beyond heterocycle synthesis, the chiral backbone of 1-Hydrazinylbutan-2-ol Dihydrochloride could be incorporated into larger, stereodefined molecular scaffolds. The hydroxyl and hydrazine functionalities offer versatile handles for a range of chemical modifications, including acylation, alkylation, and reductive amination. By strategically employing protecting group chemistry, each functional group could be manipulated independently, allowing for the stepwise construction of complex acyclic and cyclic structures with precise control over stereochemistry.

Postulated Applications in Ligand Design for Catalysis

Chiral ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The 1,2-aminoalcohol-like structure within 1-Hydrazinylbutan-2-ol suggests its potential as a scaffold for the design of novel chiral ligands.

Modification of the hydrazine and hydroxyl groups with phosphine, amine, or other coordinating moieties could yield a variety of bidentate or tridentate ligands. The stereocenter adjacent to these coordinating atoms would create a chiral environment around a metal center, which could, in theory, induce high levels of enantioselectivity in a range of catalytic transformations, such as asymmetric hydrogenations, allylic alkylations, or Diels-Alder reactions. The specific steric and electronic properties of the butan-2-ol backbone would be expected to play a crucial role in the efficacy of such hypothetical ligands.

Envisioned Precursor in Materials Science Research

The functional groups present in this compound also suggest its potential as a monomer or precursor in the synthesis of advanced materials.

In polymer chemistry, the difunctionality of the molecule could allow for its incorporation into polyesters, polyamides, or polyurethanes through reactions involving the hydroxyl and a derivatized hydrazine group. The chirality of the monomer unit would be expected to impart specific properties to the resulting polymer, such as chiroptical activity or the ability to form helical structures.

Furthermore, in the realm of coordination polymers or metal-organic frameworks (MOFs), 1-Hydrazinylbutan-2-ol or its derivatives could act as organic linkers. The hydrazine and hydroxyl groups could coordinate to metal ions, leading to the formation of extended, three-dimensional networks. The chirality of the linker could direct the formation of non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics, ferroelectricity, and enantioselective separations.

Speculative Development of Novel Reagents and Methodologies Utilizing Hydrazine Chemistry

The inherent reactivity of the hydrazine functional group opens up possibilities for the development of novel reagents and synthetic methodologies. Hydrazines are known to participate in a variety of transformations, including the Wolff-Kishner reduction, the Fischer indole (B1671886) synthesis, and the formation of hydrazones and azides.

By attaching the chiral 1-hydroxybutan-2-yl moiety to the hydrazine, it might be possible to develop new chiral reagents for asymmetric synthesis. For instance, a chiral hydrazine could be used to resolve racemic carbonyl compounds through the formation of diastereomeric hydrazones. Alternatively, it could serve as a chiral auxiliary, directing the stereochemical course of a reaction before being cleaved from the molecule.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of a hydrazine (B178648) and a hydroxyl group on a flexible butane (B89635) chain in 1-Hydrazinylbutan-2-ol dihydrochloride (B599025) suggests a wealth of unexplored reactivity. Future research will likely focus on leveraging the cooperative or competitive nature of these two functional groups. Investigations could unveil novel intramolecular cyclization reactions to form unique heterocyclic systems, such as substituted pyrazolidines or oxazines, under various catalytic conditions. Furthermore, its potential in multicomponent reactions, where it could act as a bifunctional building block, remains a largely untapped area. Exploring its coordination chemistry with various metal centers could also lead to new catalysts or materials with interesting properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of 1-Hydrazinylbutan-2-ol dihydrochloride into automated flow synthesis platforms is a key area for future development. scribd.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when handling reactive intermediates derived from hydrazines. researchgate.net This approach can enable the safe generation and immediate use of otherwise unstable derivatives, minimizing decomposition and improving yields. nih.gov Automated platforms could facilitate high-throughput screening of reaction conditions, rapidly identifying optimal pathways for its derivatization. scribd.com

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis Parameters for a Derivative of this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Scale | Milligram to gram | Gram to kilogram |

| Temperature Control | Moderate (± 5°C) | Precise (± 1°C) |

| Mixing Efficiency | Diffusion-controlled | High (rapid mixing) |

| Safety Profile | Handling of bulk reactive agents | On-demand generation of intermediates |

| Process Optimization | Iterative, time-consuming | Automated, rapid screening |

Development of Highly Efficient and Stereoselective Synthetic Pathways

1-Hydrazinylbutan-2-ol possesses a stereocenter at the C2 position, making the development of stereoselective synthetic routes crucial for its application in fields where chirality is critical, such as medicinal chemistry. Future research will likely target the asymmetric synthesis of both (R)- and (S)-enantiomers with high enantiomeric excess. Potential strategies include the asymmetric reduction of a precursor ketone, 1-hydrazinylbutan-2-one, using chiral catalysts, or the development of kinetic resolution processes for the racemic alcohol. researchgate.net Establishing highly efficient and stereoselective pathways will be essential for producing enantiomerically pure material, which is a prerequisite for its evaluation in chiral applications. researchgate.net

Applications in Non-Traditional Chemical Transformations (e.g., photoredox catalysis)

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.orgnih.gov The hydrazine moiety of this compound is redox-active and could be engaged in novel transformations powered by light. Future studies could explore its use in generating nitrogen-centered radicals through single-electron transfer (SET) processes. rsc.org These reactive intermediates could then participate in a variety of reactions, including C-H functionalization, hydrohydrazination of alkenes, or coupling with other organic fragments, opening up synthetic avenues that are inaccessible through traditional thermal methods. beilstein-journals.org The ability to generate and control these highly reactive species under mild conditions represents a significant frontier. rsc.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides a powerful platform for the rational design of new molecules with desired properties. nih.gov Future research will undoubtedly employ computational tools, such as Density Functional Theory (DFT), to predict the reactivity of this compound and to design novel derivatives. By modeling transition states and reaction energetics, researchers can screen potential reaction pathways and identify promising new transformations. Furthermore, computational methods can be used to tailor the electronic and steric properties of derivatives to optimize their performance in specific applications, such as catalysis or materials science, before committing to extensive laboratory synthesis. nih.gov

Table 2: Hypothetical Computationally Designed Derivatives and Their Target Applications

| Derivative Structure | Modification | Target Property/Application |

|---|---|---|

| N'-Aryl-1-hydrazinylbutan-2-ol | Aryl group with electron-withdrawing substituents | Enhanced acidity for organocatalysis |

| O-Acyl-1-hydrazinylbutan-2-ol | Bulky acyl group on the alcohol | Steric control in subsequent reactions |

Expansion of its Role in the Synthesis of Advanced Chemical Building Blocks for Diverse Research Fields

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of more complex and valuable chemical building blocks. lifechemicals.com These advanced building blocks are crucial reagents for medicinal chemistry, materials science, and agrochemistry. Future work will focus on transforming the hydrazine and alcohol functionalities into a diverse array of other groups or incorporating the entire molecule into larger, more complex scaffolds. researchgate.net For example, it could serve as a key precursor for synthesizing novel spirocyclic compounds, conformationally constrained diamines, or unique heterocyclic systems that are sought after in drug discovery programs. researchgate.net Its versatility ensures its continued relevance as a foundational component in the construction of next-generation molecules.

常见问题

Q. What are the optimal synthetic routes for 1-hydrazinylbutan-2-ol dihydrochloride, and how can purity be validated?

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies using accelerated degradation conditions (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products (e.g., hydrazine derivatives). Lyophilization may enhance long-term stability for biological assays .

Q. What in vitro models are suitable for preliminary biological activity screening?

Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and microbial inhibition assays (MIC determination in E. coli or S. aureus). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical. Ensure compound solubility in PBS or DMSO (<0.1% final concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., serum content, pH) or impurities. Implement orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays). Validate compound purity with COA data (e.g., >99% by HPLC) and assess batch-to-batch consistency. Cross-reference with structural analogs (e.g., imidazole derivatives in ) to isolate structure-activity relationships .

Q. What advanced analytical strategies are recommended for quantifying trace degradation products?

Use hyphenated techniques like LC-MS/MS (ESI+ mode) with a limit of detection (LOD) <10 ng/mL. For volatile degradation products, GC-FID with headspace sampling is effective. Method validation should include specificity, linearity (R > 0.99), and recovery rates (85–115%) as per ICH guidelines .

Q. How does this compound interact with DNA or enzymes in mechanistic studies?

Employ fluorescence quenching assays (e.g., competitive binding with ethidium bromide for DNA interaction) or surface plasmon resonance (SPR) to measure binding kinetics (). Molecular docking simulations (AutoDock Vina) can predict binding sites, validated by mutagenesis studies in target proteins .

Q. What thermodynamic models predict solubility in complex solvent systems?

Apply the Wilson or NRTL model to correlate activity coefficients with solubility in binary/ternary solvent mixtures (e.g., water-ethanol-acetone). Experimentally determine Hansen solubility parameters (δ, δ, δ) to optimize co-solvent blends for formulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。